2-(3-Methoxyphenyl)oxirane
Overview
Description
2-(3-Methoxyphenyl)oxirane is an organic compound with the chemical formula C9H10O2. It is a colorless to light yellow liquid that is soluble in common organic solvents such as ethanol, ether, and dimethylformamide. The compound has a melting point of approximately -50°C and a boiling point of around 225°C . It is commonly used as an intermediate in organic synthesis and can be utilized to synthesize other compounds or drugs. Additionally, it serves as a raw material for dyes, spices, and fungicides .
Preparation Methods
2-(3-Methoxyphenyl)oxirane can be synthesized through various methods. One common synthetic route involves the reaction of 2-(3-Methoxyphenyl)-1,2-dihaloethane with tert-butanone peroxide, resulting in the formation of the epoxy compound . Industrial production methods typically involve similar reaction conditions, ensuring the efficient and scalable production of the compound.
Chemical Reactions Analysis
2-(3-Methoxyphenyl)oxirane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the oxirane ring into a diol.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of various substituted products.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and carboxylic acids . Major products formed from these reactions include β-hydroxypropyl esters and other functionalized molecules .
Scientific Research Applications
2-(3-Methoxyphenyl)oxirane has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of dyes, fragrances, and fungicides
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)oxirane involves the nucleophilic attack on the oxirane ring, leading to ring-opening reactions. This process can be catalyzed by various reagents, including acids, bases, and enzymes. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
2-(3-Methoxyphenyl)oxirane can be compared with other similar compounds, such as:
2-(4-Methoxyphenyl)oxirane: Similar in structure but with a different position of the methoxy group.
2-(3-Methylphenyl)oxirane: Contains a methyl group instead of a methoxy group.
2-(3-Nitrophenyl)oxirane: Contains a nitro group instead of a methoxy group.
The uniqueness of this compound lies in its specific reactivity and applications, which are influenced by the presence of the methoxy group at the meta position on the phenyl ring.
Properties
IUPAC Name |
2-(3-methoxyphenyl)oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-10-8-4-2-3-7(5-8)9-6-11-9/h2-5,9H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUUWUSPXYGGKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401311048 | |
Record name | 2-(3-Methoxyphenyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401311048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32017-77-9 | |
Record name | 2-(3-Methoxyphenyl)oxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32017-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxystyrene oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032017779 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxirane, (3-methoxyphenyl)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55876 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(3-Methoxyphenyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401311048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-METHOXYSTYRENE OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ER773919C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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